Ethyl 4-(cyclopropylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(cyclopropylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONKADOTDLVBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238147 | |

| Record name | Benzoic acid, 4-(cyclopropylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112033-48-4 | |

| Record name | Benzoic acid, 4-(cyclopropylamino)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112033-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(cyclopropylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(cyclopropylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(cyclopropylamino)benzoate is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in various biologically active molecules. The presence of a cyclopropylamine moiety attached to a benzoate core suggests potential for unique pharmacological properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines plausible experimental protocols for its synthesis and characterization, and discusses the general biological relevance of its structural components.

Physicochemical Properties

Currently, experimentally determined physicochemical data for this compound is limited in publicly accessible literature. The following tables summarize the available computed data from reputable chemical databases. It is crucial to note that these are theoretical predictions and should be confirmed by experimental validation.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 112033-48-4 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2CC2 |

| InChI | InChI=1S/C12H15NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 |

| InChIKey | BONKADOTDLVBQA-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

| Property | Value | Notes |

| XLogP3 | 3.4 | Predicted octanol-water partition coefficient. |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 205.110278721 | |

| Monoisotopic Mass | 205.110278721 | |

| Topological Polar Surface Area | 38.3 Ų | |

| Heavy Atom Count | 15 | |

| Formal Charge | 0 | |

| Complexity | 218 |

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is adapted from general methods for N-alkylation of aromatic amines.

Materials:

-

Ethyl 4-aminobenzoate

-

(1-ethoxycyclopropoxy)trimethylsilane

-

Methanol

-

Acetic acid

-

Sodium cyanoborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Column chromatography apparatus (silica gel)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in a mixture of methanol and acetic acid.

-

Addition of Reagents: To this solution, add (1-ethoxycyclopropoxy)trimethylsilane (1.2 equivalents) followed by the portion-wise addition of sodium cyanoborohydride (1.5 equivalents) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: The melting point of the purified solid should be determined to assess its purity.

-

Purity Analysis: Purity can be further assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Structure-Activity Relationship (SAR) Considerations

While no specific biological activity has been reported for this compound, the structural components suggest potential areas for investigation based on the known activities of related compounds. The following diagram illustrates a conceptual framework for exploring the structure-activity relationships of N-substituted 4-aminobenzoates.

References

An In-depth Technical Guide to Ethyl 4-(cyclopropylamino)benzoate

This guide provides a detailed overview of the molecular structure and properties of Ethyl 4-(cyclopropylamino)benzoate, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Molecular Properties and Structure

This compound is an organic compound with the molecular formula C12H15NO2.[1][2] Its structure consists of a central benzene ring substituted with an ethyl ester group and a cyclopropylamino group at the para position.

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C12H15NO2[1][2] |

| Molecular Weight | 205.25 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 112033-48-4[1][2] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2CC2[1] |

Experimental Protocols

The data presented in this guide is compiled from established chemical databases. As such, this information represents a summary of well-documented properties rather than the results of novel experiments. For researchers interested in the synthesis or specific analytical characterization of this compound, it is recommended to consult peer-reviewed chemical synthesis literature and established analytical chemistry protocols. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed for structural confirmation and purity assessment.

Molecular Structure Visualization

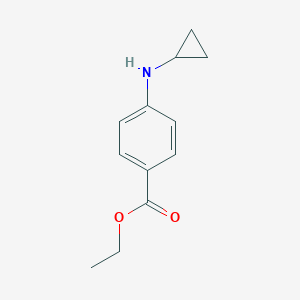

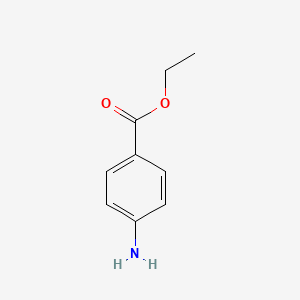

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(cyclopropylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 4-(cyclopropylamino)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is an aromatic amine derivative of significant interest in medicinal chemistry. Its structural motif is present in a number of active pharmaceutical ingredients. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide will explore the three most prevalent synthetic strategies for the formation of the crucial C-N bond in this compound:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.

-

Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution.

-

Reductive Amination: A two-step process involving the formation of an imine followed by reduction.

Each of these pathways offers distinct advantages and disadvantages concerning reaction conditions, catalyst choice, substrate scope, and overall yield.

Synthesis Pathways

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base and a phosphine ligand.

Reaction Scheme:

Figure 1: Buchwald-Hartwig Amination Pathway.

Detailed Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination to synthesize this compound is as follows:

-

Reaction Setup: To an oven-dried Schlenk tube is added ethyl 4-bromobenzoate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Anhydrous toluene is added, followed by cyclopropylamine (1.2-2.0 eq) and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-3.0 eq).

-

Reaction: The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 4-bromobenzoate |

| Reagents | Cyclopropylamine, NaOtBu |

| Catalyst | Pd(OAc)₂ / BINAP |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 12 h |

| Yield | 75-90% (typical) |

Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[3] It typically requires higher reaction temperatures compared to the Buchwald-Hartwig amination and often employs a ligand to facilitate the coupling.

Reaction Scheme:

Figure 2: Ullmann Condensation Pathway.

Detailed Experimental Protocol:

A representative procedure for the Ullmann condensation to prepare this compound is outlined below:

-

Reaction Setup: A mixture of ethyl 4-iodobenzoate (1.0 eq), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 10-40 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq) is placed in a sealed tube.

-

Reagent Addition: Cyclopropylamine (1.5-2.5 eq) and a high-boiling polar solvent (e.g., DMF, DMSO, or NMP) are added. The tube is sealed.

-

Reaction: The reaction mixture is heated to 100-160 °C for 12-48 hours.

-

Workup and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 4-iodobenzoate |

| Reagents | Cyclopropylamine, K₂CO₃ |

| Catalyst | CuI / L-proline |

| Solvent | DMSO |

| Temperature | 120 °C |

| Reaction Time | 24 h |

| Yield | 60-80% (typical) |

Reductive Amination

Reductive amination provides an alternative route that does not rely on expensive transition metal catalysts. This method proceeds in two steps: the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the desired amine.

Reaction Scheme:

Figure 3: Reductive Amination Pathway.

Detailed Experimental Protocol:

A typical experimental procedure for the reductive amination synthesis of this compound is as follows:

-

Imine Formation: Ethyl 4-formylbenzoate (1.0 eq) and cyclopropylamine (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by the disappearance of the aldehyde starting material.

-

Reduction: A reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, 1.2-2.0 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-12 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 4-formylbenzoate |

| Reagents | Cyclopropylamine, Sodium triacetoxyborohydride |

| Solvent | Dichloroethane |

| Temperature | Room Temperature |

| Reaction Time | 6 h |

| Yield | 70-85% (typical) |

Comparison of Synthesis Pathways

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination |

| Catalyst | Palladium | Copper | None (uses stoichiometric reducing agent) |

| Starting Materials | Aryl halides/triflates, amine | Aryl halides, amine | Aldehyde/ketone, amine |

| Reaction Temperature | Moderate (80-120 °C) | High (100-160 °C) | Mild (0 °C to room temperature) |

| Reaction Time | Generally shorter (4-24 h) | Generally longer (12-48 h) | Relatively short (3-16 h) |

| Functional Group Tolerance | Generally good | Can be limited | Good |

| Cost | Higher (Palladium catalyst and ligands) | Lower (Copper catalyst) | Generally the lowest |

| Yields | Often high | Moderate to good | Generally good to high |

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials and reagents, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.

-

The Buchwald-Hartwig amination offers high yields and good functional group tolerance under relatively mild conditions, but the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

-

The Ullmann condensation provides a more cost-effective alternative using a copper catalyst, although it often requires harsher reaction conditions and may result in lower yields.

-

Reductive amination is an attractive metal-free option that proceeds under mild conditions and can provide good yields, provided the corresponding aldehyde or ketone is readily available.

This guide provides the necessary foundational knowledge for researchers and drug development professionals to select and implement the most suitable synthetic route for their specific needs in the preparation of this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 4-(cyclopropylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 4-(cyclopropylamino)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules to predict its spectroscopic profile. All presented data should therefore be considered predictive.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral properties of ethyl 4-aminobenzoate and various N-cyclopropylanilines.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.8-8.0 | Doublet | 2H | Ar-H (ortho to -COOEt) | Electron-withdrawing effect of the ester group deshields these protons. |

| ~6.6-6.8 | Doublet | 2H | Ar-H (ortho to -NH) | Electron-donating effect of the amino group shields these protons. |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ | Typical chemical shift for an ethyl ester methylene group. |

| ~2.5-2.7 | Multiplet | 1H | -NH-CH -(CH₂)₂ | Methine proton of the cyclopropyl group. |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ | Typical chemical shift for an ethyl ester methyl group. |

| ~0.8-1.0 | Multiplet | 2H | Cyclopropyl -CH₂- | Protons on the cyclopropyl ring adjacent to the methine carbon. |

| ~0.5-0.7 | Multiplet | 2H | Cyclopropyl -CH₂- | Protons on the cyclopropyl ring opposite to the methine carbon. |

| Variable | Broad Singlet | 1H | -NH - | Chemical shift and appearance can vary with concentration and solvent. |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~167 | C =O | Ester carbonyl carbon. |

| ~150 | Ar-C -NH | Aromatic carbon attached to the nitrogen. |

| ~132 | Ar-C H | Aromatic carbons ortho to the ester group. |

| ~120 | Ar-C -COOEt | Quaternary aromatic carbon attached to the ester group. |

| ~113 | Ar-C H | Aromatic carbons ortho to the amino group. |

| ~60.5 | -O-CH₂ -CH₃ | Ethyl ester methylene carbon. |

| ~30 | -NH-CH -(CH₂)₂ | Cyclopropyl methine carbon. |

| ~14.5 | -O-CH₂-CH₃ | Ethyl ester methyl carbon. |

| ~7 | Cyclopropyl -CH₂ - | Cyclopropyl methylene carbons. |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3400 | Medium, Sharp | N-H Stretch |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2980 | Medium | Aliphatic C-H Stretch (ethyl and cyclopropyl) |

| ~1680-1700 | Strong | C=O Stretch (ester) |

| ~1600, ~1520 | Strong, Medium | Aromatic C=C Bending |

| ~1280 | Strong | C-O Stretch (ester) |

| ~1170 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 205 | High | [M]⁺ (Molecular Ion) |

| 176 | Medium | [M - C₂H₅]⁺ |

| 160 | High | [M - OC₂H₅]⁺ |

| 132 | Medium | [M - COOEt]⁺ |

| 104 | Medium | [C₆H₄NHCH]⁺ |

Experimental Protocols

The following sections detail a plausible synthetic route for this compound and general protocols for its spectroscopic analysis.

Synthesis of this compound

A potential synthetic route involves the Buchwald-Hartwig amination of ethyl 4-bromobenzoate with cyclopropylamine.

Materials:

-

Ethyl 4-bromobenzoate

-

Cyclopropylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

-

Add anhydrous toluene to dissolve the solids.

-

Add cyclopropylamine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid product can be analyzed directly using a diamond Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Sample Introduction: For EI-MS, a direct insertion probe or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. For ESI-MS, the sample should be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

-

Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow

Caption: General workflow for synthesis and spectroscopic analysis.

An In-Depth Technical Guide to Ethyl 4-(cyclopropylamino)benzoate Derivatives and Analogs: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4-(cyclopropylamino)benzoate and its analogs, a class of compounds with emerging interest in medicinal chemistry. This document details their synthesis, explores their potential as anticancer and antimicrobial agents, and delves into the underlying mechanisms of action. Quantitative biological data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific concepts.

Introduction

This compound and its derivatives are built upon the versatile 4-aminobenzoic acid (PABA) scaffold. PABA is a known pharmacophore, and its derivatives have been investigated for a wide range of biological activities. The introduction of a cyclopropyl group on the amine is of particular interest as this moiety is often used in medicinal chemistry to improve metabolic stability, potency, and target selectivity. This guide will explore the therapeutic potential of these compounds, with a focus on their anticancer and antimicrobial properties.

Synthesis of this compound and Analogs

The synthesis of the core compound, this compound, can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2][3][4][5] This reaction typically involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a suitable base and a phosphine ligand.

General Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from general Buchwald-Hartwig amination procedures.

Materials:

-

Ethyl 4-bromobenzoate

-

Cyclopropylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) to the flask.

-

Stir the mixture for 10 minutes at room temperature.

-

Add cyclopropylamine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

Derivatives of ethyl 4-aminobenzoate have shown promise in two primary therapeutic areas: as anticancer agents and as antimicrobial agents.

Anticancer Activity

Recent studies have demonstrated that N-alkylation of 4-aminobenzoic acid can lead to compounds with significant cytotoxic activity against cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical pathway for cell growth and proliferation and is often dysregulated in cancer.[6]

The EGFR signaling cascade is initiated by the binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[7][8] These pathways ultimately promote cell proliferation, survival, and angiogenesis. Small molecule inhibitors can block this cascade by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and subsequent downstream signaling.[8][9]

Caption: Simplified EGFR signaling pathway and its inhibition.

The following table summarizes the cytotoxic activity of a series of N-alkyl-4-aminobenzoic acid derivatives against human lung carcinoma (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[10]

| Compound ID | R Group | NCI-H460 IC₅₀ (µM)[10] | CAL-27 IC₅₀ (µM)[10] |

| 1 | H | > 50 | > 50 |

| 2 | Methyl | 35.12 | 42.15 |

| 3 | Ethyl | 30.55 | 38.21 |

| 4 | Propyl | 25.18 | 31.44 |

| 5 | Isopropyl | 28.90 | 35.67 |

| 6 | Butyl | 22.43 | 28.19 |

| 7 | Isobutyl | 26.76 | 33.52 |

| 8 | Pentyl | 19.89 | 25.01 |

| 9 | Hexyl | 17.32 | 22.87 |

| 10 | Heptyl | 16.15 | 21.03 |

| 11 | Cyclopropyl | Not Reported | Not Reported |

| 12 | Benzyl | 29.87 | 36.98 |

| Cisplatin | - | 21.00 | 25.50 |

Note: Data for the cyclopropyl derivative was not available in the cited source, highlighting a gap for future research.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][9][11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., NCI-H460, CAL-27)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37 °C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity

4-Aminobenzoic acid is an essential precursor in the folate synthesis pathway of many microorganisms.[8][14] Derivatives of PABA can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis. The inhibition of this pathway disrupts the production of essential nucleic acids and amino acids, leading to bacteriostasis.

Caption: Inhibition of the microbial folic acid synthesis pathway.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of 4-aminobenzoic acid derivatives against various microbial strains.

| Compound ID | Derivative Type | S. aureus MIC (µM) | B. subtilis MIC (µM) | E. coli MIC (µM) | Reference |

| A | Schiff Base of PABA | 15.62 | Not Reported | > 125 | [8] |

| B | Schiff Base of PABA | 31.25 | Not Reported | > 125 | [8][14] |

| C | Isatin-PABA Hybrid | 90 | 90 | > 180 | |

| D | PABA-benzohydrazide | 182 | 211 | Not Reported |

Note: The presented data is for various derivatives of 4-aminobenzoic acid. Specific MIC data for this compound and its direct N-cycloalkyl analogs is a key area for future investigation to establish a clear structure-activity relationship.

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the standardized bacterial suspension to each well, bringing the total volume to 200 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR)

Based on the available data, preliminary structure-activity relationships can be inferred:

-

Anticancer Activity: For the N-alkyl-4-aminobenzoic acid series, there is a trend of increasing cytotoxicity with increasing alkyl chain length from methyl to heptyl against both NCI-H460 and CAL-27 cell lines.[10] This suggests that lipophilicity may play a role in the anticancer activity of these compounds. The introduction of a bulky benzyl group does not significantly enhance activity compared to smaller alkyl chains.

-

Antimicrobial Activity: The antimicrobial activity appears to be highly dependent on the nature of the substitution on the 4-amino group. Simple alkylation may not be sufficient to confer potent activity, while the formation of Schiff bases or hybridization with other pharmacophores like isatin can lead to significant antibacterial effects, particularly against Gram-positive bacteria.[8][14]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potential applications in cancer and infectious disease therapy. This guide has provided a foundational understanding of their synthesis, biological activities, and potential mechanisms of action.

Future research should focus on several key areas:

-

Synthesis and Biological Evaluation of N-Cycloalkyl Analogs: A systematic study of N-cycloalkyl derivatives, including the core compound this compound, is needed to establish a clear SAR for both anticancer and antimicrobial activities.

-

Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is crucial. Elucidating the precise interactions with EGFR and DHPS will aid in the design of more potent and selective inhibitors.

-

In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The exploration of this chemical space holds significant potential for the discovery of novel therapeutic agents.

References

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. goldbio.com [goldbio.com]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 13. protocols.io [protocols.io]

- 14. rr-asia.woah.org [rr-asia.woah.org]

Predicted ADMET Profile of Ethyl 4-(cyclopropylamino)benzoate: A Technical Overview for Drug Development Professionals

Introduction: Ethyl 4-(cyclopropylamino)benzoate is a chemical compound with potential applications in pharmaceutical research and development. A thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount for assessing its drug-likeness and potential for clinical success. This technical guide provides a comprehensive overview of the predicted ADMET profile of this compound, based on established in silico predictive models. Furthermore, it outlines standard experimental protocols for the in vitro validation of these predictions and visualizes a typical workflow for ADMET assessment.

Predicted Physicochemical and Pharmacokinetic Properties

In silico ADMET prediction was performed using a consensus approach, leveraging multiple well-established online platforms, including SwissADME, pkCSM, and admetSAR. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CCOC(=O)C1=CC=C(C=C1)NC2CC2, was used as the input for these predictive models.[1] The aggregated and curated data are presented in the tables below.

Physicochemical Properties

A molecule's physicochemical characteristics are fundamental determinants of its pharmacokinetic behavior. Key predicted properties for this compound are summarized in Table 1.

| Property | Predicted Value | Reference Tool(s) |

| Molecular Weight | 205.25 g/mol | PubChem[1] |

| LogP (octanol/water partition coefficient) | 2.85 - 3.1 | SwissADME, pkCSM |

| Water Solubility (LogS) | -3.5 to -3.0 | SwissADME, pkCSM |

| pKa (most basic) | 4.5 - 5.0 | pkCSM |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | SwissADME |

Absorption

The absorption profile of a drug candidate is critical for determining its oral bioavailability. Predictions for key absorption-related parameters are detailed in Table 2.

| Property | Predicted Value/Classification | Reference Tool(s) |

| Human Intestinal Absorption | High ( > 90%) | pkCSM, admetSAR |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 (High) | pkCSM, admetSAR |

| P-glycoprotein Substrate | No | SwissADME, pkCSM |

| P-glycoprotein Inhibitor | No | SwissADME, pkCSM |

Distribution

Following absorption, a drug's distribution throughout the body influences its efficacy and potential for off-target effects. Table 3 outlines the predicted distribution properties.

| Property | Predicted Value/Classification | Reference Tool(s) |

| Volume of Distribution (VDss, log L/kg) | 0.5 - 1.0 | pkCSM |

| Fraction Unbound in Plasma | 0.1 - 0.3 | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | Yes | SwissADME, pkCSM |

Metabolism

Metabolism is a key determinant of a drug's half-life and the potential for drug-drug interactions. The predicted metabolic profile is summarized in Table 4.

| Property | Predicted Value/Classification | Reference Tool(s) |

| CYP1A2 Inhibitor | No | SwissADME, pkCSM |

| CYP2C19 Inhibitor | No | SwissADME, pkCSM |

| CYP2C9 Inhibitor | Yes | SwissADME, pkCSM |

| CYP2D6 Inhibitor | No | SwissADME, pkCSM |

| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM |

| CYP1A2 Substrate | No | pkCSM |

| CYP2C9 Substrate | Yes | pkCSM |

| CYP2D6 Substrate | No | pkCSM |

| CYP3A4 Substrate | Yes | pkCSM |

Excretion

The route and rate of excretion are crucial for determining a drug's dosing regimen and potential for accumulation. Predicted excretion parameters are shown in Table 5.

| Property | Predicted Value/Classification | Reference Tool(s) |

| Total Clearance (log ml/min/kg) | 0.5 - 1.0 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Toxicity

Early assessment of potential toxicity is vital to de-risk a drug development program. A summary of the predicted toxicity profile from ProTox-II and other platforms is provided in Table 6.

| Property | Predicted Value/Classification | Confidence | Reference Tool(s) |

| hERG I Inhibitor | No | High | pkCSM |

| hERG II Inhibitor | No | High | pkCSM |

| AMES Toxicity | No | High | ProTox-II, pkCSM |

| Carcinogenicity | No | Moderate | ProTox-II, pkCSM |

| Hepatotoxicity | No | Moderate | ProTox-II, pkCSM |

| Skin Sensitization | No | Moderate | pkCSM |

| Oral Rat Acute Toxicity (LD50) | 500 - 2000 mg/kg (Class IV) | High | ProTox-II, pkCSM |

Experimental Protocols for ADMET Profiling

While in silico predictions provide valuable early insights, experimental validation is essential. The following are standard in vitro protocols for assessing key ADMET properties.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

-

Caco-2 cells are seeded on a permeable filter support (e.g., Transwell®) and cultured for 21-25 days to form a confluent monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.

-

To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit major CYP450 enzymes.

Methodology:

-

Human liver microsomes are incubated with a specific CYP450 substrate and a range of concentrations of the test compound.

-

The reaction is initiated by the addition of NADPH.

-

After a defined incubation period, the reaction is stopped, and the formation of the metabolite of the specific substrate is quantified by LC-MS/MS.

-

The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

hERG Inhibition Assay

Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.

Methodology:

-

A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

The whole-cell patch-clamp technique is employed to measure the hERG current in the absence and presence of various concentrations of the test compound.

-

The IC50 value is determined by fitting the concentration-response data to a suitable equation.

ADMET Profiling Workflow

The integration of in silico and in vitro methods is crucial for an efficient ADMET profiling strategy. The following diagram illustrates a typical workflow.

Disclaimer: The ADMET properties presented in this document are based on in silico predictions and should be interpreted with caution. Experimental validation is crucial to confirm these findings. The provided experimental protocols are for informational purposes and may require optimization for specific compounds and laboratory conditions.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Ethyl 4-(cyclopropylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document outlines a plausible mechanism of action for Ethyl 4-(cyclopropylamino)benzoate, a compound integrating a p-aminobenzoic acid (PABA) ester scaffold with a cyclopropylamine moiety. The proposed mechanism is based on the known biological activities of structurally related compounds. Due to the absence of direct experimental data on this compound, this guide presents a hypothesis derived from existing literature on PABA derivatives and cyclopropylamine-containing drugs.

Core Hypothesis: Monoamine Oxidase Inhibition

The primary hypothesis is that this compound functions as a mechanism-based inhibitor of monoamine oxidases (MAO) , with potential selectivity for MAO-B. This hypothesis is predicated on the established activity of cyclopropylamine-containing compounds as inhibitors of these enzymes.[1] Monoamine oxidases are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and neurodegenerative disorders.

The proposed inhibitory action involves a multi-step process:

-

Reversible Binding: The initial interaction involves the reversible binding of this compound to the active site of the MAO enzyme. The PABA moiety may contribute to this binding affinity.

-

Oxidation of the Cyclopropylamine: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site facilitates the oxidation of the cyclopropylamine nitrogen.

-

Ring Opening and Covalent Adduction: This oxidation is hypothesized to trigger the opening of the strained cyclopropyl ring, generating a reactive intermediate. This intermediate then forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the enzyme's active site.

-

Irreversible Inhibition: The formation of this covalent adduct leads to the irreversible inactivation of the enzyme.

This mechanism-based inhibition is a known characteristic of several cyclopropylamine drugs.[1]

Secondary Hypothesis: Cytochrome P450-Mediated Bioactivation and Potential for Hepatotoxicity

A secondary, and potentially concurrent, mechanism to consider is the bioactivation of the cyclopropylamine moiety by cytochrome P450 (P450) enzymes in the liver.[2][3][4] This metabolic pathway can lead to the formation of reactive metabolites that may contribute to hepatotoxicity.

The proposed bioactivation pathway includes:

-

P450-Mediated Oxidation: Hepatic P450 enzymes, such as CYP1A2, can oxidize the cyclopropylamine group.[4]

-

Formation of Reactive Intermediates: This oxidation can result in the formation of ring-opened, reactive intermediates, including carbon-centered radicals and α,β-unsaturated aldehydes.[3]

-

Covalent Adducts with Hepatic Proteins: These reactive metabolites can form covalent adducts with cellular macromolecules, particularly hepatic proteins.

-

Cellular Damage and Toxicity: The formation of these adducts can lead to hepatocyte necrosis and liver damage.[3]

Understanding this potential for bioactivation is crucial for the preclinical safety assessment of this compound.

Alternative Hypotheses Based on the PABA Scaffold

The p-aminobenzoic acid scaffold is associated with a range of biological activities. While the MAO inhibition hypothesis is considered primary due to the reactive nature of the cyclopropylamine group, the following mechanisms, associated with PABA derivatives, should also be considered in a comprehensive evaluation of this compound:

-

Inhibition of Folate Synthesis: As an analog of PABA, the compound could potentially inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in microorganisms.[5][6] This would suggest potential antimicrobial activity.

-

Acetylcholinesterase (AChE) Inhibition: PABA derivatives have been shown to inhibit AChE, presenting a potential therapeutic avenue for Alzheimer's disease.[7][8]

-

Antifungal Activity: The compound might interfere with the fungal cell cycle, specifically by inhibiting septation, a mechanism observed for PABA itself.[9]

-

EGFR Tyrosine Kinase Inhibition: Some 4-aminobenzoate esters have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, suggesting a potential role as an anticancer agent.[10]

Quantitative Data Summary

Currently, there is no publicly available quantitative data (e.g., IC50, Ki) specifically for the biological activity of this compound. The following table summarizes representative data for related compounds to provide context for the proposed hypotheses.

| Compound Class | Target | Compound Example | Activity (IC50/Ki) | Reference |

| Cyclopropylamines | MAO-B | cis-N-benzyl-2-methoxycyclopropylamine | 5 nM (IC50) | [1] |

| Cyclopropylamines | MAO-A | cis-N-benzyl-2-methoxycyclopropylamine | 170 nM (IC50) | [1] |

| PABA Derivatives | Dihydropteroate Synthase | Sulfonamides | Varies (µM range) | [6] |

| 4-amino-3-chloro benzoate ester derivatives | EGFR | Compound N5a | Cytotoxic in A549, HepG2, HCT-116 | [10] |

Detailed Experimental Protocols

To investigate the hypothesized mechanisms of action, the following experimental protocols are proposed:

5.1. MAO Inhibition Assay

-

Objective: To determine if this compound inhibits MAO-A and/or MAO-B and to characterize the nature of this inhibition (reversible vs. irreversible).

-

Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or benzylamine), a fluorescent or colorimetric detection reagent, this compound, and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

-

Methodology:

-

Enzyme Activity Assay: The activity of MAO-A and MAO-B will be measured by monitoring the production of hydrogen peroxide or an aldehyde product upon the oxidation of the substrate.

-

IC50 Determination: The enzymes will be incubated with a range of concentrations of this compound to determine the concentration required for 50% inhibition (IC50).

-

Time-Dependent Inhibition: To assess irreversible inhibition, the enzymes will be pre-incubated with the test compound for various time intervals before the addition of the substrate. A decrease in enzyme activity with increasing pre-incubation time is indicative of irreversible inhibition.

-

Dialysis Experiment: To confirm irreversible binding, the enzyme-inhibitor complex will be subjected to dialysis. A lack of recovery of enzyme activity after dialysis confirms covalent modification.

-

5.2. P450 Bioactivation and Hepatotoxicity Assessment

-

Objective: To evaluate the potential for P450-mediated metabolic activation of this compound and its consequent hepatotoxicity.

-

Materials: Human liver microsomes (HLMs) or recombinant P450 enzymes, NADPH, glutathione (GSH), this compound, and a suitable analytical method (e.g., LC-MS/MS).

-

Methodology:

-

Metabolic Stability Assay: The test compound will be incubated with HLMs in the presence of NADPH to assess its metabolic stability.

-

Metabolite Identification: The reaction mixture will be analyzed by LC-MS/MS to identify potential metabolites, including GSH adducts which are indicative of reactive intermediate formation.

-

Hepatocyte Cytotoxicity Assay: Primary human hepatocytes or a suitable hepatoma cell line (e.g., HepG2) will be treated with varying concentrations of this compound. Cell viability will be assessed using assays such as the MTT or LDH release assay.

-

Visualizations

Diagram 1: Hypothesized Mechanism of MAO Inhibition

Caption: Proposed mechanism of irreversible MAO inhibition.

Diagram 2: Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for characterizing MAO inhibition.

Diagram 3: P450 Bioactivation Pathway

Caption: Hypothesized P450-mediated bioactivation.

This guide provides a foundational hypothesis for the mechanism of action of this compound. Further experimental validation is essential to confirm these hypotheses and to fully elucidate the pharmacological and toxicological profile of this compound.

References

- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Research-Grade Ethyl 4-(cyclopropylamino)benzoate

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity Ethyl 4-(cyclopropylamino)benzoate is crucial for the integrity and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers, synthesis methodologies, quality control protocols, and potential research applications of this compound.

Commercial Availability

This compound (CAS No. 112033-48-4) is available from several chemical suppliers specializing in research-grade compounds.[1] The availability, purity, and pricing can vary, so it is advisable to consult the suppliers' websites for the most current information. Below is a comparative summary of typical offerings.

| Supplier | Purity | Available Quantities | Price Range (USD) | Notes |

| Sigma-Aldrich | ≥98% (HPLC) | 1g, 5g, 25g | $150 - $700 | Certificate of Analysis typically available online. |

| TCI America | >98.0% (GC) | 1g, 5g | $120 - $550 | Purity determined by gas chromatography. |

| Alfa Aesar | 98+% | 1g, 5g, 10g | $135 - $650 | |

| Chem-Impex | >97% | 1g, 5g, 25g | $100 - $450 | Offers bulk quantities upon request. |

| Oakwood Chemical | 98% | 250mg, 1g, 5g | $43 - $393 |

Note: Prices are estimates and subject to change. Please verify with the supplier.

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the N-alkylation of ethyl 4-aminobenzoate with a cyclopropyl halide or a related cyclopropylating agent.

Proposed Synthetic Protocol

A plausible laboratory-scale synthesis is outlined below, adapted from general procedures for similar N-alkylations of anilines.

Materials:

-

Ethyl 4-aminobenzoate

-

Bromocyclopropane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 4-aminobenzoate (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Add bromocyclopropane (1.5 equivalents) to the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quality Control and Characterization

Ensuring the purity and identity of research-grade this compound is critical. Standard analytical techniques for quality control include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically expressed as a percentage of the main peak area.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Example ¹H NMR Data Interpretation

-

Aromatic protons: Doublets in the range of 6.5-8.0 ppm.

-

Ethyl ester protons: A quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).

-

Cyclopropyl protons: Multiplets in the upfield region, typically between 0.5-1.0 ppm.

-

Amine proton: A broad singlet that may vary in chemical shift depending on the solvent and concentration.

Potential Research Applications and Biological Context

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other known bioactive molecules, such as local anesthetics (e.g., benzocaine, which is ethyl 4-aminobenzoate), suggests potential applications in drug discovery and pharmacology.

The mechanism of action for local anesthetics like benzocaine involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2] By binding to these channels, the influx of sodium ions is inhibited, which prevents the generation and conduction of nerve impulses, resulting in a loss of sensation. It is plausible that this compound could exhibit similar properties, making it a candidate for investigation in the development of novel anesthetic agents.

The cyclopropyl group is a common motif in medicinal chemistry, often introduced to modulate potency, selectivity, and metabolic stability. Therefore, this compound could also be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

Literature review of cyclopropylamine-containing compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropylamine scaffold, a small, strained ring system appended with a primary amine, has emerged as a privileged motif in medicinal chemistry. Its unique conformational rigidity, metabolic stability, and ability to engage in specific binding interactions have cemented its role in the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of cyclopropylamine-containing compounds, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and clinical significance across various disease areas, with a focus on enzyme inhibition.

Introduction to the Significance of Cyclopropylamines

The incorporation of a cyclopropylamine group into a drug candidate can profoundly influence its pharmacological profile. The three-membered ring restricts the molecule's conformational flexibility, which can lead to higher binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropane ring is often resistant to metabolic degradation, enhancing the drug's half-life and bioavailability.[2] This combination of properties has made cyclopropylamine a valuable building block in the design of inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), leading to treatments for cancer and neurological disorders.[3]

Therapeutic Applications and Key Compounds

Cyclopropylamine-containing compounds have shown significant therapeutic potential in several key areas:

-

Oncology: As potent inhibitors of LSD1, an enzyme overexpressed in various cancers, these compounds have emerged as promising anticancer agents.[4] By inhibiting LSD1, they can reactivate tumor suppressor genes that have been silenced, leading to cancer cell death.[4]

-

Neurological Disorders: The well-established role of cyclopropylamines as MAO inhibitors has led to their use as antidepressants.[3] Tranylcypromine is a classic example of an MAOI used in the treatment of major depressive disorder.[5]

-

Infectious Diseases: Some cyclopropylamine derivatives have been investigated for their antimicrobial properties.

Quantitative Analysis of Structure-Activity Relationships

The potency and selectivity of cyclopropylamine-based inhibitors are highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative compounds, highlighting the impact of structural modifications on their inhibitory activity against LSD1 and MAO.

| Compound Name/Reference | Target | IC50 (µM) | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) | Cell Line/Assay Conditions | Citation |

| LSD1 Inhibitors | |||||||

| Tranylcypromine (2-PCPA) | LSD1 | < 2 (inhibition) | 0.67 | 500 | - | In vitro demethylase assay | [6] |

| S2101 | LSD1 | < 20 (screening) | - | - | 4560 | Peroxidase-coupled reaction | [7] |

| S1201 | LSD1 | < 20 (screening) | - | - | 447 | Peroxidase-coupled reaction | [7] |

| Compound 7 (biphenyl derivative) | LSD1 | > 1000 | - | - | - | In vitro demethylase assay | [8] |

| Compound 8 (naphthyl derivative) | LSD1 | > 1000 | - | - | - | In vitro demethylase assay | [8] |

| Phenelzine analogue 12d | LSD1 | - | 0.15 | 0.059 | - | In vitro demethylase assay | [6] |

| MAO Inhibitors | |||||||

| Tranylcypromine | MAO-A | - | 0.78 | 7.7 | - | - | [9] |

| Tranylcypromine | MAO-B | 0.074 (30 min preincubation) | 0.26 | 3.8 | - | - | [9] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.17 (30 min preincubation) | - | - | - | - | [9] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 (30 min preincubation) | - | - | - | - | [9] |

Table 1: Inhibitory Activities of Cyclopropylamine-Containing Compounds against LSD1 and MAO.

| Compound | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Administration | Citation |

| Tranylcypromine | 50-200 (after 20 mg dose) | 1-3 | ~2.5 | Oral | [5][10] |

| (-)-Tranylcypromine (after racemate) | - | - | - | Oral (20 mg sulphate) | [11] |

| (+)-Tranylcypromine (after racemate) | - | - | - | Oral (20 mg sulphate) | [11] |

Table 2: Pharmacokinetic Parameters of Tranylcypromine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

Synthesis of trans-2-Arylcyclopropylamines

This protocol describes a general method for the synthesis of trans-2-arylcyclopropylamine inhibitors of LSD1 and MAO.

Materials:

-

Substituted styrene

-

Ethyl diazoacetate

-

Rh₂(OAc)₄ (catalyst)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol

-

Trifluoroacetic acid (TFA)

Procedure:

-

Cyclopropanation: To a solution of the substituted styrene in DCM, add a catalytic amount of Rh₂(OAc)₄. Add ethyl diazoacetate dropwise at room temperature and stir the mixture overnight. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Hydrolysis: The resulting cyclopropyl ester is dissolved in a mixture of EtOH and aqueous NaOH solution. The mixture is heated to reflux for several hours. After cooling, the EtOH is removed, and the aqueous solution is acidified with HCl. The precipitated carboxylic acid is collected by filtration.

-

Curtius Rearrangement: The carboxylic acid is dissolved in tert-butanol, and TEA and DPPA are added. The mixture is heated to reflux overnight. The solvent is removed, and the residue is purified to yield the Boc-protected amine.

-

Deprotection: The Boc-protected amine is dissolved in DCM, and TFA is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed, and the crude product is purified to afford the desired trans-2-arylcyclopropylamine.

Monoamine Oxidase (MAO) Activity Assay

This fluorometric assay is used to determine the activity of MAO-A and MAO-B.

Materials:

-

MAO-A or MAO-B enzyme preparation

-

MAO Assay Buffer

-

MAO Substrate (e.g., p-tyramine)

-

Developer

-

OxiRed™ Probe

-

MAO-A inhibitor (Clorgyline)

-

MAO-B inhibitor (Selegiline)

-

96-well black plate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare tissue or cell homogenates in MAO Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.

-

Reaction Mix Preparation: For each well, prepare a Reaction Mix containing MAO Assay Buffer, Developer, MAO Substrate, and OxiRed™ Probe. For background controls, prepare a similar mix without the MAO Substrate.

-

Inhibitor Addition (for specific MAO-A/B activity): To measure MAO-A activity, pre-incubate the sample with Selegiline. To measure MAO-B activity, pre-incubate with Clorgyline.

-

Assay: Add the sample to the wells of the 96-well plate. Add the Reaction Mix to initiate the reaction.

-

Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 60 minutes. The rate of increase in fluorescence is proportional to the MAO activity.[12]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of cyclopropylamine-containing compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cyclopropylamine compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyclopropylamine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13][14][15]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to cyclopropylamine-containing compounds in medicinal chemistry.

Conclusion

The cyclopropylamine moiety continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique structural and electronic properties have enabled the development of potent and selective inhibitors for a range of important biological targets. The information presented in this guide, from quantitative SAR data to detailed experimental protocols, is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel cyclopropylamine-containing therapeutics. As our understanding of the intricate roles of enzymes like LSD1 and MAO in disease continues to grow, so too will the importance of innovative chemical scaffolds such as cyclopropylamine in the design of next-generation medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. longdom.org [longdom.org]

- 4. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mims.com [mims.com]

- 11. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopioneer.com.tw [biopioneer.com.tw]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ethyl 4-(cyclopropylamino)benzoate: A Technical Safety and Handling Guide

Disclaimer: This document provides a summary of safety and handling guidelines for Ethyl 4-(cyclopropylamino)benzoate. Specific safety data for this compound is limited. Therefore, the information presented herein is largely extrapolated from data on structurally similar compounds. All laboratory work should be conducted by trained professionals in a well-ventilated area, adhering to all institutional and governmental safety regulations.

Chemical and Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 205.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 112033-48-4 | PubChem[1] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC2CC2 | PubChem[1] |

| InChIKey | BONKADOTDLVBQA-UHFFFAOYSA-N | PubChem[1] |

Hazard Identification and Classification

Specific hazard classification for this compound is not available. However, based on data for analogous compounds such as Ethyl 4-(Dimethylamino)benzoate and Ethyl 4-aminobenzoate (Benzocaine), the following potential hazards should be considered.

Table 2: Potential Hazard Statements based on Analogous Compounds

| Hazard Statement | Corresponding Compound(s) | Source(s) |

| May damage fertility or the unborn child. | Ethyl 4-(Dimethylamino)benzoate | TCI Chemicals |

| Toxic to aquatic life with long lasting effects. | Ethyl 4-(Dimethylamino)benzoate | TCI Chemicals |

| Causes skin irritation. | Ethyl 4-aminobenzoate | Fisher Scientific |

| Causes serious eye irritation. | Ethyl 4-aminobenzoate | Fisher Scientific |

| May cause an allergic skin reaction. | Ethyl 4-aminobenzoate | Sigma-Aldrich |

| Combustible liquid. | Ethyl benzoate | Sigma-Aldrich |

GHS Pictograms (Potential):

Based on the hazards of similar compounds, the following pictograms may be relevant:

-

Health Hazard: For potential reproductive toxicity.

-

Exclamation Mark: For skin and eye irritation, and skin sensitization.

-

Environment: For aquatic toxicity.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of researchers and to maintain the integrity of the compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.

-

Containers: Keep the container tightly closed.

-

Incompatibilities: Store away from strong oxidizing agents.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Table 3: First-Aid Measures based on Analogous Compounds

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. | TCI Chemicals, Alfa Aesar |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. | Alfa Aesar, Fisher Scientific |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | Alfa Aesar, Fisher Scientific |

| Ingestion | Rinse mouth with water. Do not induce vomiting. | TCI Chemicals, ECHEMI |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleaning: For solid spills, sweep up and place in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a container for disposal.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for a related compound, Ethyl 4-aminobenzoate.

Table 4: Acute Toxicity Data for Ethyl 4-aminobenzoate

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 3042 mg/kg | Fisher Scientific |

Experimental Protocols and Workflows

While specific experimental protocols involving this compound are not detailed in the available literature, a general workflow for handling and using such a compound in a research setting can be conceptualized.

General Experimental Workflow

The following diagram illustrates a typical workflow for a chemical synthesis experiment involving a solid reagent like this compound.

References

Methodological & Application

Application Note: Laboratory Synthesis of Ethyl 4-(cyclopropylamino)benzoate

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4-(cyclopropylamino)benzoate, a valuable intermediate in pharmaceutical and materials science research. The primary method described is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This protocol offers a robust and high-yielding pathway to the target compound. Included are comprehensive experimental procedures, tables of quantitative data, and workflow diagrams to ensure reproducibility and clarity for researchers in a laboratory setting.

Introduction